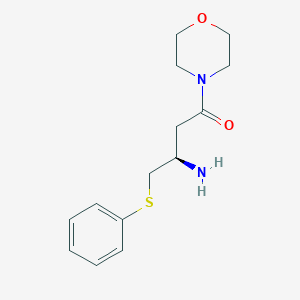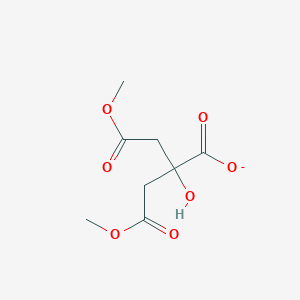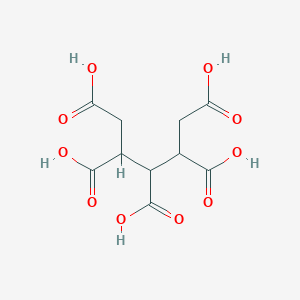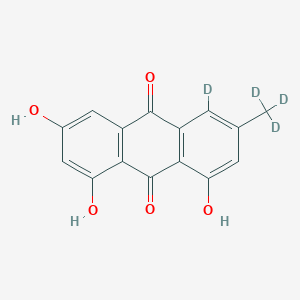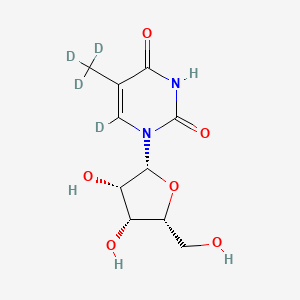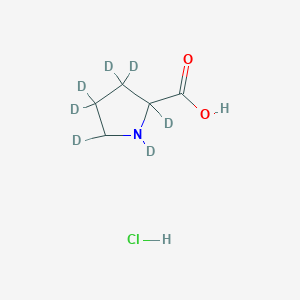
1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Efficient asymmetric syntheses of enantiomers of quinolonecarboxylic acid derivatives, demonstrating potential clinical significance due to their antibacterial properties, have been developed. These syntheses highlight the relevance of stereochemistry in the biological activity of pyrrolidine derivatives (Rosen et al., 1988). Additionally, the first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids, offering insights into the synthesis approaches that could be relevant for the target compound, have been reported (Bunnage et al., 2004).
Molecular Structure Analysis
Spectroscopic and density functional theory (DFT) studies have been conducted on novel pyrrolidine derivatives, revealing insights into their molecular structure through various spectroscopic techniques and quantum chemical calculations (Devi et al., 2018). These studies provide a foundation for understanding the molecular structure of similar compounds, including the target heptadeuteriopyrrolidine derivative.
Chemical Reactions and Properties
Research on pyrrolidine derivatives also encompasses the synthesis of novel compounds with specified stereochemistry through intermolecular [3+2] cycloaddition reactions, showcasing the chemical reactivity and potential transformations applicable to the target compound (Liu et al., 2000).
Physical Properties Analysis
The synthesis and characterization of pyrrolidine derivatives, including detailed spectroscopic investigation and computational studies, shed light on their physical properties. These studies often include analysis of the compound's hyperpolarizability, indicating its potential as a nonlinear optical (NLO) material, and other relevant physical properties (Devi et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of pyrrolidine derivatives are crucial for understanding their behavior and potential applications. For instance, studies on the synthesis and spectroscopic analysis of novel compounds provide insights into their reactivity, electronic structure, and interaction with other molecules (Devi et al., 2018).
Aplicaciones Científicas De Investigación
Organic Acids in Research and Industrial Applications
1. Organic Acids for Acidizing Operations : Organic acids, such as formic, acetic, citric, and lactic acids, have been explored for their roles in acidizing operations within oil and gas industries. These acids offer advantages over hydrochloric acid, such as lower corrosion rates and better penetration efficiency. Their use in high-temperature applications and for dissolving drilling-mud filter cakes demonstrates their versatility and potential for application in enhancing oil recovery processes (Alhamad, Alrashed, Munif, & Miskimins, 2020).
2. Biocatalyst Inhibition by Carboxylic Acids : The inhibitory effects of carboxylic acids on microbial growth and fermentation have been documented. Understanding these effects is crucial for optimizing fermentation processes, especially in the production of biofuels and biorenewable chemicals. This research aids in developing strategies to mitigate inhibition and improve microbial tolerance, thereby enhancing production efficiencies (Jarboe, Royce, & Liu, 2013).
3. Antioxidant and Biological Activities : Carboxylic acids derived from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence their bioactivity, offering insights into their potential therapeutic applications. These findings support the exploration of carboxylic acids in developing natural additives for food preservation and potential pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
4. Liquid-Liquid Extraction of Carboxylic Acids : The recovery of carboxylic acids from aqueous solutions through liquid-liquid extraction (LLX) is critical for the production of bio-based plastics and other value-added chemicals. This review highlights the developments in solvent systems for the effective extraction of carboxylic acids, pointing towards more sustainable and efficient processes in chemical manufacturing (Sprakel & Schuur, 2019).
Safety And Hazards
The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information for this compound is not available in the retrieved information.
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .
Propiedades
IUPAC Name |
1,2,3,3,4,4,5-heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/i1D2,2D2,3D,4D;/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFTQCWTTYZKO-GOXZIFBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(N1[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


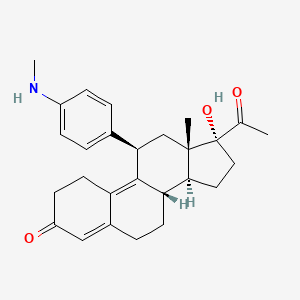


![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

